Differential Sensitization of DNA Polymerases to UV Inactivation: IdUTP vs. dTTP
IdUTP uniquely enhances the ultraviolet (UV) inactivation of Escherichia coli DNA polymerases compared to the natural substrate dTTP or control conditions. The presence of IdUTP during UV irradiation augmented the inactivation rate of DNA polymerase II relative to polymerase I [1].
| Evidence Dimension | Rate of UV inactivation (relative rate) |
|---|---|
| Target Compound Data | DNA polymerase II inactivation rate ~3× that of DNA polymerase I; further augmented by IdUTP |
| Comparator Or Baseline | DNA polymerase I inactivation rate (baseline); dTTP or no nucleotide (control) |
| Quantified Difference | Approximately 3-fold differential inactivation rate between polymerase II and I, further enhanced by IdUTP |
| Conditions | In vitro enzyme assay with UV irradiation (254 nm); purified E. coli DNA polymerase I and II; IdUTP concentration-dependent and saturable effect |
Why This Matters
This unique photosensitization property enables IdUTP to serve as a mechanistic probe for studying polymerase active site architecture and UV-induced damage pathways, which cannot be achieved with dTTP or other unmodified nucleotides.
- [1] Voytek P, Chang PK, Prusoff WH. A comparative study of the effect of normal substrates and 5-iodo-2′-deoxyuridine triphosphate, a metabolic analog of thymidine triphosphate, on the inactivation of Escherichia coli deoxyribonucleic acid polymerase I and II by ultraviolet irradiation. J Biol Chem. 1974;249(4):1239-46. View Source
